N-(2-methoxyethyl)-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamide
Description
N-(2-Methoxyethyl)-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamide is a benzothiazole-acetamide hybrid compound with a trifluoromethyl substituent at the 4-position of the benzothiazole ring. The structure features:
- Benzo[d]thiazole core: A bicyclic aromatic system with sulfur and nitrogen atoms, critical for π-π stacking and hydrogen bonding in biological targets.
- Trifluoromethyl group (-CF₃): Enhances lipophilicity and metabolic stability while influencing electron-withdrawing effects .
- Methylamino linkage: Facilitates conformational flexibility and interaction with enzyme active sites .
This compound is hypothesized to exhibit multitarget activity, particularly in neurodegenerative diseases, due to structural parallels with kinase inhibitors and acetylcholinesterase (AChE) binders described in the literature .
Properties
IUPAC Name |
N-(2-methoxyethyl)-2-[methyl-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]amino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3N3O2S/c1-20(8-11(21)18-6-7-22-2)13-19-12-9(14(15,16)17)4-3-5-10(12)23-13/h3-5H,6-8H2,1-2H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNRWMHNUGHPVHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NCCOC)C1=NC2=C(C=CC=C2S1)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methoxyethyl)-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into its biological activity, focusing on its mechanisms of action, efficacy against various cell lines, and structure-activity relationships (SARs).
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of a benzothiazole moiety, which is known for its diverse biological activities. The trifluoromethyl group enhances lipophilicity and may influence the compound's interaction with biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound. Research indicates that these compounds can induce apoptosis in cancer cells by activating procaspase-3, leading to increased caspase-3 activity. This mechanism was observed in various cancer cell lines, including U937 (human lymphoma) and MCF-7 (breast cancer) cells .
Efficacy Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| U937 | 5.4 | Activation of procaspase-3 |
| MCF-7 | 8.1 | Induction of apoptosis |
Structure-Activity Relationship (SAR)
The SAR analysis emphasizes the importance of specific functional groups in enhancing biological activity. The presence of the trifluoromethyl group and the benzothiazole core is critical for maintaining potency against cancer cells. Modifications to these groups can significantly alter the compound's efficacy .
Study 1: In Vitro Evaluation
A comprehensive evaluation was conducted on a series of benzothiazole derivatives, including our compound of interest. The study focused on their ability to inhibit cell proliferation and induce apoptosis. Results indicated that compounds with similar structural features exhibited promising anticancer activity, with some derivatives showing selectivity towards cancerous cells over normal cells .
Study 2: Mechanistic Insights
Further mechanistic studies revealed that this compound activates apoptotic pathways through mitochondrial depolarization and subsequent caspase activation. This pathway is crucial for developing targeted therapies against resistant cancer types .
Comparison with Similar Compounds
Key Observations:
Trifluoromethyl Position : The 4-CF₃ group in the target compound may improve target binding compared to 6-CF₃ (Compound 21), as the 4-position aligns better with hydrophobic pockets in kinases .
Solubility : The 2-methoxyethyl group confers higher solubility than propargyloxy (Compound 21) or thioacetamide (Compound 5d) groups, reducing aggregation in physiological conditions .
Key Observations:
Table 3: Predicted vs. Reported Activities of Analogues
Key Observations:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
